molecular formula C12H15BrClNO2 B6276408 methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride CAS No. 2763750-70-3

methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride

Cat. No. B6276408
CAS RN: 2763750-70-3
M. Wt: 320.6
InChI Key:
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Description

Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride (MBPAH) is a synthetic compound with a wide range of applications in the scientific research field. It is a brominated aromatic hydrocarbon that is composed of a benzene ring with a bromine substituent and a nitrogen-containing heterocyclic group. MBPAH is a versatile compound that can be used in various experiments, such as liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. MBPAH has been studied extensively in the laboratory and is used in a variety of research applications.

Scientific Research Applications

Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride has a wide range of applications in scientific research. It has been used extensively in liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride can also be used to study the structure and reactivity of organic compounds. It has also been used in the synthesis of other compounds, such as brominated aromatics and heterocyclic compounds.

Mechanism of Action

Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride is a synthetic compound that can be used to study the structure and reactivity of organic compounds. Its mechanism of action is based on its ability to react with other compounds to form new products. methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride reacts with other compounds in a variety of ways, including nucleophilic substitution reactions, electrophilic addition reactions, and elimination reactions.
Biochemical and Physiological Effects
methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride has been studied extensively in the laboratory and is used in a variety of research applications. However, there is limited research on the biochemical and physiological effects of methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride in living organisms. Studies have shown that methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride is not toxic to humans and animals, but it is not known if it has any adverse effects on the body.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is stable in solution. methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride is also non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride is sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

The potential applications of methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride are vast. Future research could focus on the development of new synthetic methods for the synthesis of methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride, as well as the development of new analytical techniques for the characterization of methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride. Additionally, further research could be conducted to determine the biochemical and physiological effects of methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride in living organisms. Finally, methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride could be used as a starting material in the synthesis of other compounds, such as brominated aromatics and heterocyclic compounds.

Synthesis Methods

Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Williamson ether synthesis. In the Knoevenagel condensation reaction, an aldehyde is reacted with an amine in the presence of an acid catalyst to form an imine. The imine is then condensed with an alkyl halide to form the desired product. In the Williamson ether synthesis, an alkyl halide is reacted with an alcohol in the presence of a strong base to form an ether. The ether can then be reacted with a nitrile to form methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride involves the reaction of 4-bromobenzylamine with ethyl 2-bromoacetate to form the intermediate, 2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid. This intermediate is then esterified with methanol and converted to the hydrochloride salt form.", "Starting Materials": [ "4-bromobenzylamine", "ethyl 2-bromoacetate", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromobenzylamine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate, 2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid.", "Step 2: The intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate.", "Step 3: The final step involves the conversion of the ester to the hydrochloride salt form by reacting it with hydrochloric acid." ] }

CAS RN

2763750-70-3

Product Name

methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.6

Purity

95

Origin of Product

United States

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